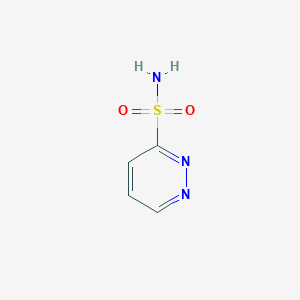

Pyridazine-3-sulfonamide

Overview

Description

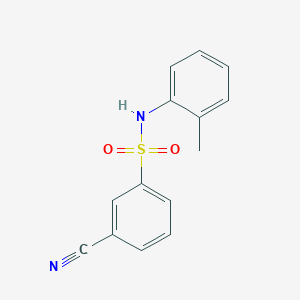

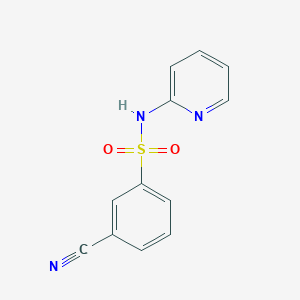

Pyridazine-3-sulfonamide is a heterocyclic compound that contains a pyridazine ring with a sulfonamide group attached at the third position. Pyridazine derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Pyridazine-3-sulfonamide, a derivative of pyridazine, is known to interact with a variety of targets due to its broad spectrum of activity .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pyridazine ring is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties could potentially influence the bioavailability of this compound.

Result of Action

Given its potential to inhibit calcium ion influx, it could lead to a decrease in platelet aggregation, potentially providing antiplatelet effects . Additionally, its broad spectrum of activity suggests that it could have various effects at the molecular and cellular level, depending on the specific target and biological context .

Biochemical Analysis

Biochemical Properties

Pyridazine-3-sulfonamide is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . For instance, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an iron-containing, fatty acid desaturase .

Molecular Mechanism

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, can contribute to its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

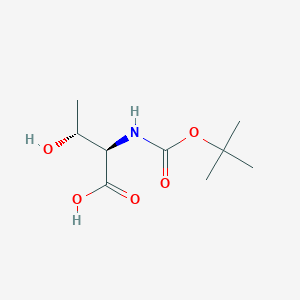

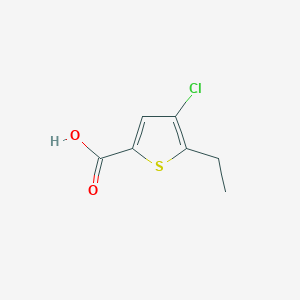

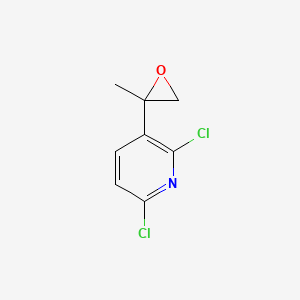

Pyridazine-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyridazine derivatives with sulfonamide reagents under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

Substitution: Substitution reactions can introduce new functional groups at specific positions on the pyridazine ring

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, copper catalysts, and sodium hydroxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions include various pyridazine derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

Pyridazine-3-sulfonamide has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Investigated for potential therapeutic applications, including as antibacterial and antifungal agents.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Pyridazine-3-sulfonamide can be compared with other similar compounds, such as pyridazinone derivatives. These compounds share a pyridazine ring but differ in their functional groups and biological activities. For example, pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Similar Compounds

- Pyridazinone

- Pyrimidothienopyridazine

- Pyridazin-3-one

Properties

IUPAC Name |

pyridazine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXNXKPFPIZSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B3289640.png)

![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)

![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3289653.png)